
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone, also known as FPE or Fluorophenyl Pyrrolidinyl Ethanone, is a chemical compound that has gained significant attention in scientific research. FPE is a synthetic compound that belongs to the class of cathinones, which are psychoactive substances that mimic the effects of amphetamines. FPE has been studied extensively for its potential therapeutic applications, as well as its effects on the central nervous system.
Applications De Recherche Scientifique
Organic Synthesis and Cyclization Reactions
The versatility of similar fluorophenyl compounds in organic synthesis has been explored through studies like the one by Almansa et al. (2008), which demonstrates a three-component coupling for synthesizing pyrazolopyridines and other pyrido fused systems. This method's adaptability for creating combinatorial libraries underlines the compound's potential in synthetic chemistry (C. Almansa, Marina Virgili, E. Carceller, Pedro Grima-Poveda, 2008).
Crystal Structure Analysis
The study of hydrogen-bonding patterns in enaminones, including a related fluorophenyl compound, by Balderson et al. (2007), reveals intricate molecular interactions that can influence crystal packing and stability. Such insights are crucial for designing materials with desired physical properties (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).
Medicinal Chemistry
Pippel et al. (2010) highlight the strategic synthesis of a hydroxyproline-based H3 receptor antagonist, illustrating the chemical manipulation of similar fluorophenyl compounds for potential therapeutic applications. This study emphasizes cost-effective, scalable synthetic routes for drug development (D. Pippel, Lana K. Young, M. Letavic, Kiev S. Ly, B. Naderi, Akinola Soyode-Johnson, E. Stocking, N. Carruthers, N. Mani, 2010).
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-5-3-14(4-6-16)15-9-10-20(12-15)18(22)11-13-1-7-17(21)8-2-13/h1-8,15,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGBECHIDLJWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
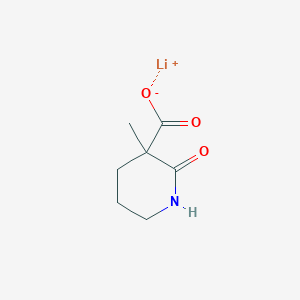
![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)
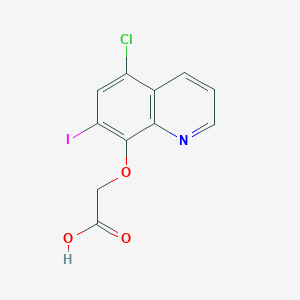
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
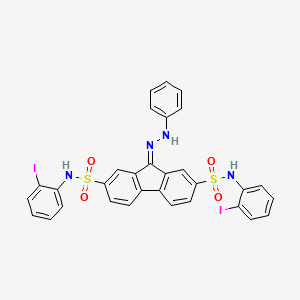
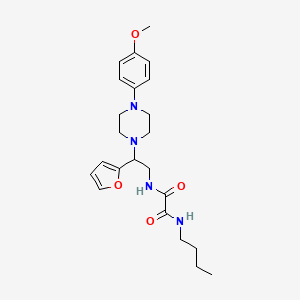

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
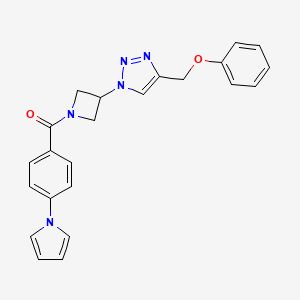
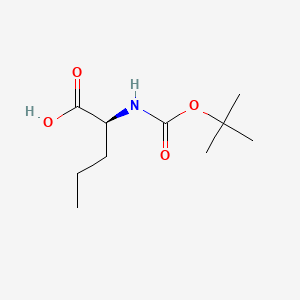
![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)
